Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate
CAS No.: 201054-55-9
Cat. No.: VC2215948
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 201054-55-9 |
|---|---|
| Molecular Formula | C10H17NO3 |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | tert-butyl N-[(1S,4R)-4-hydroxycyclopent-2-en-1-yl]carbamate |
| Standard InChI | InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 |
| Standard InChI Key | UWWUTEZECIYOCW-SFYZADRCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1C[C@H](C=C1)O |
| SMILES | CC(C)(C)OC(=O)NC1CC(C=C1)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C=C1)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate is identified by several key parameters that establish its unique chemical identity. The compound is registered with CAS number 201054-55-9 and possesses a molecular formula of C10H17NO3 . Its IUPAC name is tert-butyl N-[(1S,4R)-4-hydroxycyclopent-2-en-1-yl]carbamate, which precisely defines its structural configuration . This compound was first registered in chemical databases in 2006, with modifications to its entry as recently as April 5, 2025 .
The molecular structure consists of a cyclopentene ring with a hydroxyl group at the 4-position and a tert-butyloxycarbonylamino (Boc-amino) group at the 1-position. The stereochemistry is specifically defined as (1S,4R), indicating that the compound possesses chirality at two carbon centers with specific spatial configurations .
Physical and Chemical Properties
The physical and chemical properties of tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate are instrumental in understanding its behavior in various chemical environments and applications. The compound has a molecular weight of 199.25 g/mol . Its structure contains three oxygen atoms and one nitrogen atom, providing multiple sites for hydrogen bonding and other interactions.
The structural backbone consists of a cyclopentene ring with a carbon-carbon double bond between positions 2 and 3, contributing to the unsaturated nature of this compound. The hydroxyl group at position 4 and the carbamate group at position 1 are oriented in a specific stereochemical arrangement that defines the compound's three-dimensional structure and reactivity profile .
Technical Identifiers and Structural Representation
For comprehensive identification in chemical databases and literature, several technical identifiers are associated with this compound. These include:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 |
| InChIKey | UWWUTEZECIYOCW-SFYZADRCSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C=C1)O |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CC@HO |
Synthesis Pathways and Methods
Common Synthesis Approaches
The synthesis of tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate typically involves stereoselective reactions to establish the correct configuration at the chiral centers. A common synthetic approach begins with appropriate cyclopentene derivatives that already possess some of the required stereochemistry.
One established method starts with (1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-ylamine as a precursor. This compound is reacted with tert-butyl chloroformate (Boc anhydride) under basic conditions to form the desired carbamate product. The reaction is typically conducted in dichloromethane as a solvent, with triethylamine serving as a base to facilitate the formation of the carbamate linkage.
Reaction Conditions and Considerations
The synthesis of this compound requires careful control of reaction conditions to ensure the correct stereochemistry is maintained throughout the process. Temperature control is particularly important, as excessive heat could lead to side reactions or racemization of the chiral centers. The reaction is typically conducted at low to moderate temperatures (0-25°C) to maintain stereochemical integrity.
The choice of base is also critical, with triethylamine commonly employed due to its ability to efficiently deprotonate the amine group without causing unwanted side reactions. Purification of the final product typically involves column chromatography to isolate the target compound with high purity, which is essential for its use in further synthetic applications.
Alternative Synthetic Routes
While the direct reaction of an amine with Boc anhydride is the most straightforward approach, alternative synthetic routes may be employed depending on the available starting materials and desired scale. These could include:
-
Stereoselective reduction of appropriately substituted cyclopentenones followed by Boc protection of the amine
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Ring-closing metathesis of suitably functionalized precursors to form the cyclopentene ring after the carbamate moiety has been installed
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Enzymatic resolution of racemic mixtures to isolate the desired stereoisomer with high enantiomeric purity
Each of these alternative approaches offers distinct advantages and challenges, with the optimal choice depending on specific requirements regarding scale, available precursors, and desired purity of the final product.
Applications in Chemical Research
Role as a Synthetic Intermediate
Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the context of pharmaceutical development. The compound's value stems from its well-defined stereochemistry and the presence of functional groups that can undergo further transformations.
The hydroxyl group at the 4-position can participate in various reactions, including oxidation, substitution, or coupling reactions to introduce additional functionality. The protected amine group (as the Boc carbamate) provides a nitrogen atom that can be selectively deprotected under acidic conditions when needed for subsequent transformations.
The cyclopentene double bond offers another site for potential functionalization through additions, epoxidations, or cycloaddition reactions. This versatility makes the compound particularly useful in diversity-oriented synthesis approaches aimed at creating libraries of structurally related compounds for biological screening.
Structural Comparisons and Relationships
Stereoisomeric Relationships
Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate possesses a specific stereochemical configuration that distinguishes it from its stereoisomers. The compound exists in a (1S,4R) configuration, which means it has a specific three-dimensional arrangement of atoms .
A notable stereoisomer is tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate, which possesses the opposite configuration at both stereogenic centers. This enantiomer would have identical physical properties (melting point, boiling point, etc.) but would rotate plane-polarized light in the opposite direction and would likely interact differently with biological systems that possess inherent chirality.
The stereochemistry is crucial for potential biological activities, as biological systems often recognize and respond differently to distinct stereoisomers of the same compound. This stereoselectivity is a fundamental consideration in drug development and other biological applications.
Related Compounds and Derivatives
Several structurally related compounds exist that share common features with tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate. One such compound is tert-butyl ((1S,4R)-4-(hydroxymethyl)cyclopent-2-EN-1-YL)carbamate, which differs by having an additional methylene group between the cyclopentene ring and the hydroxyl functionality.
The following table presents a comparison of tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate with some related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate | C10H17NO3 | 199.25 | Reference compound |
| Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate | C10H17NO3 | 199.25 | Enantiomer (opposite stereochemistry) |
| Tert-butyl ((1S,4R)-4-(hydroxymethyl)cyclopent-2-EN-1-YL)carbamate | C11H19NO3 | 213.27 | Additional methylene (-CH2-) group |
| (1S,4R)-(4-Hydroxy-cyclopent-2-enyl)-carbamic acid | C6H9NO3 | 143.14 | Lacks tert-butyl group |
These structural relationships provide valuable insights into the potential development of related compounds with modified properties or activities, which is particularly relevant in medicinal chemistry and materials science applications.
Analytical and Spectroscopic Characteristics
Chromatographic Behavior
The chromatographic behavior of tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate would be influenced by the presence of both polar (hydroxyl and carbamate) and non-polar (tert-butyl and cyclopentene) moieties. This combination of functional groups gives the molecule an amphiphilic character that affects its retention behavior in various chromatographic systems.
For high-performance liquid chromatography (HPLC), the compound would typically be analyzed using reversed-phase columns (C18 or similar), with mobile phases consisting of mixtures of water and organic solvents such as acetonitrile or methanol. The carbamate and hydroxyl groups would contribute to increased retention on normal-phase systems and decreased retention on reversed-phase systems compared to less polar analogues .
For chiral separations, specialized chiral stationary phases would be required to distinguish between the target compound and its enantiomer. Such separations are particularly important in quality control of synthetic batches to ensure stereochemical purity .
Research Significance and Future Directions
Current Research Trends
The research significance of tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate lies primarily in its role as a chiral building block in organic synthesis and drug discovery efforts. Its well-defined stereochemistry and functional group pattern make it valuable for the construction of more complex molecules with specific three-dimensional arrangements.
Current research trends involving this and related compounds include their application in the synthesis of biologically active molecules, particularly those where stereochemistry plays a crucial role in activity. The compound's structural features make it particularly suitable for incorporation into molecules designed to interact with specific biological targets, such as enzymes or receptors with stereoselective binding pockets.
Additionally, the compound may serve as a model system for studying stereoselective reactions and methodologies, contributing to the broader field of asymmetric synthesis and catalysis. The presence of multiple functional groups within a compact, chiral framework provides opportunities for exploring selective transformations and protecting group strategies.
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